molecular formula C18H38N4O15S B090083 Kanamycin sulfate CAS No. 133-92-6

Kanamycin sulfate

Cat. No.: B090083
CAS No.: 133-92-6
M. Wt: 582.6 g/mol
InChI Key: OOYGSFOGFJDDHP-KMCOLRRFSA-N
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Description

Kanamycin sulfate is an aminoglycoside bactericidal antibiotic derived from the bacterium Streptomyces kanamyceticus. It is widely used to treat various bacterial infections, particularly those caused by gram-negative bacteria. This compound is available in oral, intravenous, and intramuscular forms and is known for its effectiveness against a broad spectrum of bacteria .

Mechanism of Action

Target of Action

Kanamycin sulfate, an aminoglycoside antibiotic, primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics.

Mode of Action

This compound interacts with its targets by binding irreversibly to specific proteins and 16S rRNA within the 30S ribosomal subunit . Specifically, it binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . This interaction interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit , causing a misreading of t-RNA . This misreading leaves the bacterium unable to synthesize proteins vital to its growth .

Biochemical Pathways

The action of this compound affects the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, it disrupts the normal reading of mRNA, leading to the production of faulty or non-existent proteins . This disruption in protein synthesis ultimately inhibits bacterial growth.

Pharmacokinetics

This compound’s pharmacokinetics involve absorption, distribution, metabolism, and excretion (ADME). Its bioavailability is very low after oral delivery . The major route of elimination is glomerular filtration, and kanamycin undergoes some tubular reabsorption . The drug is excreted in the urine as the unchanged drug .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By causing misreading of t-RNA and preventing the synthesis of essential proteins, this compound effectively halts bacterial proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of aminoglycoside-modifying enzymes in the bacterial environment can alter this antibiotic, preventing its interaction with ribosomes . Furthermore, the drug’s effectiveness can be affected by the physiological state of the patient, including kidney function, which plays a significant role in the drug’s elimination .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Kanamycin sulfate is typically isolated from the fermentation broth of Streptomyces kanamyceticus. The process involves culturing the bacterium under specific conditions to produce the antibiotic, which is then extracted and purified. The fermentation broth is filtered to remove the bacterial cells, and the filtrate is subjected to various purification steps, including precipitation, chromatography, and crystallization, to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation using bioreactors. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to maximize the yield of kanamycin. After fermentation, the broth is processed to isolate and purify the antibiotic. The final product is then formulated into various dosage forms for medical use .

Chemical Reactions Analysis

Types of Reactions: Kanamycin sulfate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the antibiotic’s structure to enhance its efficacy or reduce its toxicity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of kanamycin can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the antibiotic. Substitution reactions can produce kanamycin derivatives with altered functional groups, potentially enhancing their antibacterial properties .

Scientific Research Applications

Kanamycin sulfate has a wide range of scientific research applications:

Comparison with Similar Compounds

Kanamycin sulfate’s unique properties and broad-spectrum activity make it a valuable antibiotic in both clinical and research settings, despite its potential side effects.

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYGSFOGFJDDHP-KMCOLRRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N4O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94108-19-7, 94237-36-2
Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94108-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt)
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DSSTOX Substance ID

DTXSID1047524
Record name Kanamycin A sulfate
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Molecular Weight

582.6 g/mol
Source PubChem
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CAS No.

3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9
Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?)
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Record name Kanamycin disulfate
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Record name Kanamycin sulfate
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Record name Kanamycin A sulfate
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Record name Kanamycin sulfate [USP:JAN]
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Record name Kanamycin sulphate
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Record name KANAMYCIN A SULFATE
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Customer
Q & A

Q1: How does Kanamycin Sulfate exert its antibacterial effect?

A1: this compound [, , , ] is an aminoglycoside antibiotic that acts by binding to the 30S ribosomal subunit of bacteria. This binding inhibits protein synthesis by interfering with the initiation complex formation and causing misreading of mRNA, ultimately leading to bacterial cell death.

Q2: What is the molecular formula and weight of this compound?

A2: While the provided research papers don't explicitly state the molecular formula and weight of this compound, this information can be readily found in standard chemical databases like PubChem. The molecular formula of this compound is (C18H36N4O11)2·H2SO4, and its molecular weight is 909.0 g/mol.

Q3: What are the key pharmacokinetic properties of this compound in animal models?

A7: Studies in horses [] show this compound, administered intramuscularly, is rapidly absorbed into serum, synovial fluid, peritoneal fluid, and urine, reaching peak concentrations within 1-3 hours. These concentrations gradually decrease over time, remaining detectable for at least 48 hours.

Q4: Does inflammation impact the distribution of this compound?

A8: Research in ponies [] indicates that induced synovial inflammation leads to faster entry and higher concentrations of this compound in inflamed joints compared to uninflamed joints. This suggests that inflammation can influence the drug's distribution within the body.

Q5: Has this compound's efficacy been demonstrated in any pre-clinical models?

A9: Yes, studies have evaluated the efficacy of this compound in various animal models. For instance, it has shown efficacy against Edwardsiella tarda infection in fish []. It has also been used in combination with other drugs to establish sensorineural deafness models in rats, showcasing its ototoxic effects [].

Q6: Are there documented cases of bacterial resistance to this compound?

A10: Yes, bacterial resistance to this compound has been reported [, , ]. This resistance can develop through various mechanisms, including enzymatic inactivation of the antibiotic and alterations in the ribosomal binding site.

Q7: What are the known toxicities associated with this compound?

A11: this compound is known for its ototoxic effects, potentially causing hearing loss and damage to the inner ear [, , , , , , ]. This toxicity is a significant concern, particularly with prolonged or high-dose use.

Q8: What analytical methods are commonly employed to determine this compound concentrations?

A12: Several methods have been developed for the analysis of this compound, including:* High-Performance Liquid Chromatography (HPLC): often combined with pre-column derivatization for enhanced sensitivity [, , ].* Spectrophotometry: utilizing colorimetric reactions with reagents like Gongo Red and Rose Bengal [, ].* Chemiluminescence: offering high sensitivity for detection in pharmaceutical formulations [].* Turbidimetry: a simpler method for quantifying this compound in injections [].* Voltammetry: an electrochemical method based on the reduction peak of a copper-Kanamycin complex [].

Q9: Have any novel analytical techniques been explored for this compound detection?

A13: Yes, recent research has explored the use of fluorescent probes for this compound detection. One study used thioglycolic acid-capped CdTe quantum dots, where the fluorescence intensity was enhanced upon interaction with this compound []. Another study utilized unmodified gold nanoparticles, where the color change upon interaction with this compound allowed for its colorimetric detection [].

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